molecular formula C21H20O7 B14470586 9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 65360-31-8

9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B14470586
CAS No.: 65360-31-8
M. Wt: 384.4 g/mol
InChI Key: IQFGMEVOAMVELQ-UHFFFAOYSA-N
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Description

9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound with a tetracene backbone. Tetracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, such as organic field-effect transistors and organic light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multi-step organic reactions. The process often starts with the preparation of the tetracene backbone, followed by the introduction of various functional groups through reactions such as Friedel-Crafts acylation, hydroxylation, and methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It finds applications in organic electronics, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, inhibit enzymes, or generate reactive oxygen species. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Tetracene: The parent compound of 9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, known for its applications in organic electronics.

    Anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.

    Pentacene: A larger polycyclic aromatic hydrocarbon with enhanced electronic properties.

Uniqueness

This compound is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its hydroxyl and methoxy groups, along with the ethyl substitution, differentiate it from other tetracenes and contribute to its unique reactivity and applications.

Properties

CAS No.

65360-31-8

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

9-ethyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O7/c1-3-21(27)7-10-13(11(22)8-21)19(25)16-15(18(10)24)17(23)9-5-4-6-12(28-2)14(9)20(16)26/h4-6,11,22,24-25,27H,3,7-8H2,1-2H3

InChI Key

IQFGMEVOAMVELQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O

Origin of Product

United States

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